molecular formula C12H10N4O2S B487143 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol CAS No. 98968-26-4

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol

Cat. No.: B487143
CAS No.: 98968-26-4
M. Wt: 274.3g/mol
InChI Key: IPELDJKFQAXJGL-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor with a benzylsulfanyl group and a triazole ring. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: Substitution reactions can introduce various functional groups into the molecule, leading to the formation of derivatives with different properties.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with altered functional groups.

Scientific Research Applications

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, making it a valuable compound for studying various biological processes and interactions.

    Medicine: Due to its antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties, the compound is investigated for potential therapeutic applications.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the function of enzymes involved in DNA replication or protein synthesis, leading to the death of bacterial or cancer cells .

Comparison with Similar Compounds

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol can be compared with other similar compounds, such as:

    2-(Benzylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile: This compound has a similar structure but with a carbonitrile group instead of a diol group.

    [1,2,4]triazolo[1,5-a]pyrimidine derivatives: Various derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and studied for their biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-benzylsulfanyl-7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-9-6-10(18)16-11(13-9)14-12(15-16)19-7-8-4-2-1-3-5-8/h1-6,18H,7H2,(H,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPELDJKFQAXJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=CC(=O)NC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357319
Record name AP-501/41557792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98968-26-4
Record name AP-501/41557792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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